molecular formula C7H8O3 B1295319 Methyl 5-methylfuran-2-carboxylate CAS No. 2527-96-0

Methyl 5-methylfuran-2-carboxylate

Cat. No.: B1295319
CAS No.: 2527-96-0
M. Wt: 140.14 g/mol
InChI Key: XBYZJUMTKHUJIY-UHFFFAOYSA-N
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Description

Methyl 5-methylfuran-2-carboxylate is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 5-methylfuran-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with enzymes involved in the biosynthesis of siderophores, which are molecules that bind and transport iron in microbial systems . The interaction between this compound and these enzymes is crucial for the establishment and maintenance of microbial infections, as iron is a vital cofactor in many biological processes . Additionally, this compound has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria, by causing cell wall and membrane damage .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to exhibit cytotoxic activity against cancer cell lines, including HeLa and HepG2 cells, with significant inhibitory concentrations . This compound influences cell function by disrupting cell signaling pathways and altering gene expression. In bacterial cells, this compound causes bacteriolytic effects, leading to cell wall and membrane damage . These effects highlight the potential of this compound as an alternative agent for cancer treatment and antibacterial therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound has been shown to bind to enzymes involved in siderophore biosynthesis, thereby affecting iron acquisition in microbial systems . Additionally, this compound exerts its cytotoxic effects on cancer cells by disrupting cellular signaling pathways and inducing changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it may undergo degradation when exposed to specific environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of its antibacterial and cytotoxic activities . These temporal effects are important considerations for its potential use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death in cancer cell lines . In animal models, this compound has been observed to have threshold effects, where low doses may not produce significant biological effects, while higher doses can lead to toxic or adverse effects . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. This compound has been shown to interact with enzymes involved in the biosynthesis of siderophores, which are essential for iron acquisition in microbial systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound has been observed to localize in certain cellular compartments, where it exerts its biological effects . The transport mechanisms and distribution patterns of this compound are important factors that influence its efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize in cellular compartments involved in iron acquisition and metabolism . The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it interacts with key biomolecules and exerts its biological effects .

Properties

IUPAC Name

methyl 5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYZJUMTKHUJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179921
Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-96-0
Record name Methyl 5-methyl-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2527-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxylic acid, 5-methyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2527-96-0
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Synthesis routes and methods I

Procedure details

A solution of methyl 5-chloromethyl-2-furoate (5.0g, 28.7mmol) in ethyl acetate (40ml) was hydrogenated over 10% palladium on charcoal (50mg) for 3h. The catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated in vacuo and the residue purified by chromatography on silica gel eluting with 10% ethyl acetate in hexane to yield the title compound as a colourless oil (3.78g, 94%); vmax (CH2Cl2) 1725, 1534, 1522, 1437 and 1311cm-1 ; δH (CDCl3, 90MHz) 2.38 (3H, s), 3.86 (3H, s), 6.12 (1H, br d, J 4Hz) and 7.07 (1H, d, J 4Hz). [Mass spectrum: M+(140)].
Quantity
5 g
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40 mL
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50 mg
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catalyst
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Yield
94%

Synthesis routes and methods II

Procedure details

The method of the present invention involves preparing furan-containing molecules of formula I, which are useful chemical building blocks and fuel or fuel additives, from furan-containing molecules of formula II, in greater than 50% yield. The first step involves contacting a furan-containing molecule of formula II, a base, such as DBU, an organic solvent, such as tetrahydrofuran (THF), a catalyst, such as an N-heterocyclic carbene, and a reactive nucleophile, such as alcohols, water, amines or thiols, in a reaction vessel at a temperature of from about −78 degree C. to 150 degree C. After completion, the second step involves separating the product molecules of formula I by extraction with a hydrophobic solvent, such as ethyl acetate. The yield to methyl 5-methyl-2-furoate and ethyl 5-methyl-2-furoate are greater than 70% by this method.
[Compound]
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alcohols
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amines
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thiols
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formula II
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formula II
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N-heterocyclic carbene
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Synthesis routes and methods III

Procedure details

To a stirred solution of 25.0 g (198 mmol) 5-methyl-2-furoic acid in 160 ml THF and 100 ml DMF were added 110 g (793 mmol) potassium carbonate and 49 ml (787 mmol) methyl iodide and stirring continued for 18 hours at room temperature. The reaction mixture was then filtered and the filtrate concentrated in vacuo. The residue was then partitioned between ether and water, the phases separated, and the aqueous phase further extracted with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated in vacuo. Chromatography (hexane then ethyl acetate/hexane 1/9) afforded 27.8 g (100%) methyl 5-methyl-2-furoate as a yellow oil. EI-MS m/e (%): 140 (M+, 44), 109 ([M—OMe]+, 100).
Quantity
25 g
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reactant
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110 g
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reactant
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49 mL
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160 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

To a 200 mL round-bottomed flask with condenser was added 5-methyl-2-furancarboxylic acid (2.5 g, 19.82 mmol) in Methanol (100 mL). H2SO4 (10.5 mL, 197 mmol) was added slowly at room temperature. The reaction mixture was heated to 50° C. overnight. The reaction mixture was cooled to 0° C. and a saturated solution of NaHCO3 was added to neutral pH followed by 5N NaOH to pH 10. CHCl3 was added and the organic phase was separated, dried with Na2SO4 and concentrated affording the title compound (2.3 g, 16.3 mmol, 82%): LC-MS (ES) m/z=141 (M+H)+.
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2.5 g
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reactant
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100 mL
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10.5 mL
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Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methylfuran-2-carboxylate
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